3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide
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Overview
Description
3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring. This particular compound is notable for its combination of amino, chloro, and iodo substituents on the benzene ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, is nitrated to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Iodination: The final step involves the iodination of the phenyl ring using iodine and an oxidizing agent like sodium iodate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, while the iodo group can be reduced to a hydrogen atom.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or acetic anhydride can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-iodo-phenyl)-benzenesulfonamide
- 3-Amino-4-chloro-N-phenyl-benzenesulfonamide
- 3-Amino-4-bromo-N-(4-iodo-phenyl)-benzenesulfonamide
Uniqueness
3-Amino-4-chloro-N-(4-iodo-phenyl)-benzenesulfonamide is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the iodo group, in particular, can enhance the compound’s ability to participate in halogen bonding and other interactions.
Properties
IUPAC Name |
3-amino-4-chloro-N-(4-iodophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClIN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOLQRHUSZNDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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